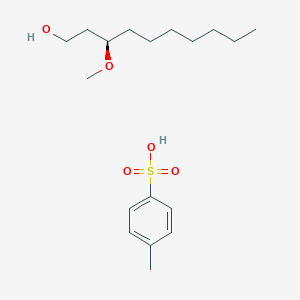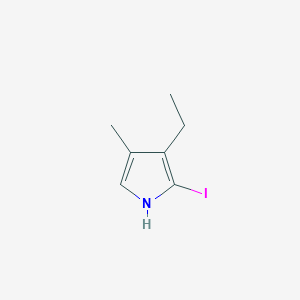
3-Ethyl-2-iodo-4-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at the 3rd, 2nd, and 4th positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-methylpyrrole with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-iodo-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 3-ethyl-4-methylpyrrole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of pyrrole, such as pyrrole-2,5-diones.
Reduction Reactions: Reduced forms of the original compound, such as 3-ethyl-4-methylpyrrole.
Applications De Recherche Scientifique
3-Ethyl-2-iodo-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-bromo-4-methyl-1H-pyrrole
- 3-Ethyl-2-chloro-4-methyl-1H-pyrrole
- 3-Ethyl-2-fluoro-4-methyl-1H-pyrrole
Uniqueness
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine substituent makes it more reactive in substitution reactions and provides unique opportunities for further functionalization.
Propriétés
Numéro CAS |
192887-91-5 |
|---|---|
Formule moléculaire |
C7H10IN |
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
3-ethyl-2-iodo-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H10IN/c1-3-6-5(2)4-9-7(6)8/h4,9H,3H2,1-2H3 |
Clé InChI |
ZVFUCWYUARQNIG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC=C1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


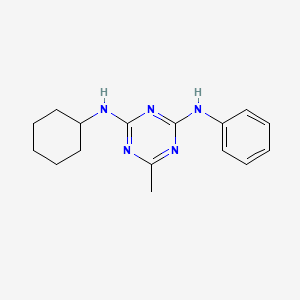
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
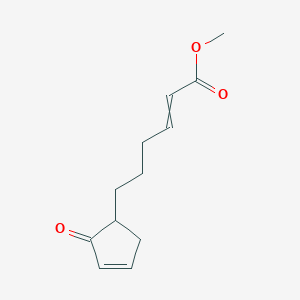
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
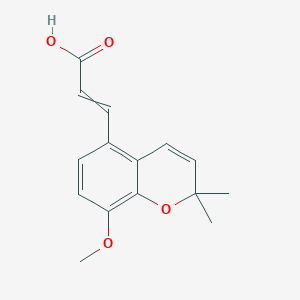

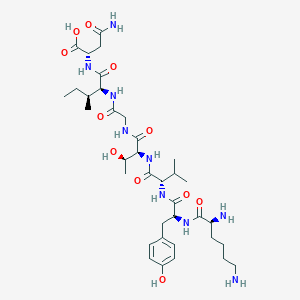
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
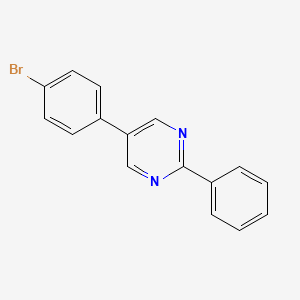
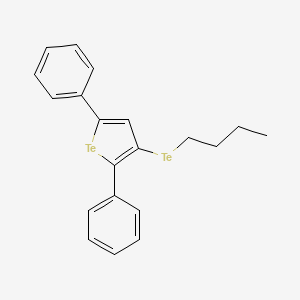
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
